molecular formula C12H12N2O B13920946 1-(3-ethyl-6-quinoxalinyl)Ethanone

1-(3-ethyl-6-quinoxalinyl)Ethanone

Cat. No.: B13920946
M. Wt: 200.24 g/mol
InChI Key: SDHJDVLCAJHWFQ-UHFFFAOYSA-N
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Description

1-(3-Ethyl-6-quinoxalinyl)Ethanone is a heterocyclic organic compound featuring a quinoxaline core substituted with an ethyl group at position 3 and an ethanone (acetyl) group at position 5. Quinoxaline derivatives are renowned for their diverse applications in medicinal chemistry, material science, and agrochemicals due to their electron-deficient aromatic system, which facilitates π-π stacking and hydrogen bonding interactions .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

1-(3-ethylquinoxalin-6-yl)ethanone

InChI

InChI=1S/C12H12N2O/c1-3-10-7-13-11-5-4-9(8(2)15)6-12(11)14-10/h4-7H,3H2,1-2H3

InChI Key

SDHJDVLCAJHWFQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C2C=CC(=CC2=N1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Ethyl-6-quinoxalinyl)Ethanone can be synthesized through several methods. One common approach involves the condensation of 1,2-diaminobenzene with α-diketones under acidic conditions. This reaction typically proceeds via the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring . Another method involves the cyclization of o-phenylenediamine with α-haloketones or α-haloesters .

Industrial Production Methods: Industrial production of 1-(3-Ethyl-6-quinoxalinyl)Ethanone often employs cost-effective and scalable methods. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethyl-6-quinoxalinyl)Ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of the compound can yield dihydroquinoxalines using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-6-quinoxalinyl)Ethanone involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with DNA replication, leading to its antimicrobial and anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its activity in chemical and industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with 1-(3-ethyl-6-quinoxalinyl)Ethanone, differing in core heterocycles, substituents, or functional groups:

Compound Core Structure Substituents Key Properties
1-(3-Ethyl-6-quinoxalinyl)Ethanone Quinoxaline 3-Ethyl, 6-ethanone Moderate lipophilicity; reactive ketone for derivatization
1-(6-Methoxy-7-prenylisoquinolin-1-yl)Ethanone Isoquinoline 6-Methoxy, 7-prenyl, 1-ethanone Higher lipophilicity (logP) due to prenyl group; potential bioactivity
1-(2-Chloro-indolo[2,3-b]quinoxalin-6-yl)-... Indoloquinoxaline 2-Chloro, hydrazino-benzylidene Enhanced electron-withdrawing effects (Cl); applications in coordination chemistry
1-(4-Ethyl-1H-pyrrol-3-yl)Ethanone Pyrrole 4-Ethyl, 3-ethanone Smaller ring system; reduced aromaticity compared to quinoxaline
3-Acetyl-2-methyl-1H-quinolin-4-one Quinoline 2-Methyl, 3-acetyl Ketone at position 3; methyl group may sterically hinder reactivity

Physicochemical and Reactivity Comparisons

  • Lipophilicity: The prenyl-substituted isoquinoline derivative () exhibits higher logP values than the ethyl-substituted quinoxaline due to its bulky, hydrophobic prenyl group.
  • Electronic Effects: Chlorine substitution in indoloquinoxaline () introduces strong electron-withdrawing effects, which may alter reaction kinetics in nucleophilic substitution compared to the electron-neutral ethyl group in the target compound .
  • Thermal Stability: Quinoxaline derivatives generally exhibit higher thermal stability than pyrrole or indole-based systems due to their fully conjugated aromatic structure .

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